2,2,2-Trichloro-N-(4-methylphenyl)acetamide

Description

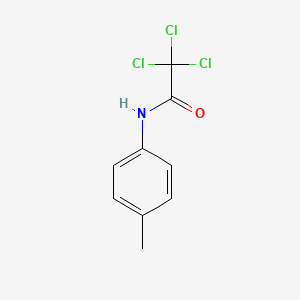

2,2,2-Trichloro-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative featuring a trichloromethyl group attached to the acetamide backbone and a 4-methylphenyl substituent on the nitrogen atom. Structurally, it belongs to the N-aryl-2,2,2-trichloroacetamide family, where the aryl group modulates physicochemical properties and reactivity.

The molecular formula of this compound is inferred as C₉H₈Cl₃NO, with a molecular weight of 252.35 g/mol (calculated). Its structure is characterized by the electron-withdrawing trichloromethyl group, which enhances electrophilicity, and the 4-methylphenyl group, which introduces steric and electronic effects influencing solubility, crystallinity, and intermolecular interactions .

Properties

CAS No. |

2564-09-2 |

|---|---|

Molecular Formula |

C9H8Cl3NO |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

2,2,2-trichloro-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H8Cl3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |

InChI Key |

LHVVPHWPKHHJQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-methylphenylamine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions, particularly via nucleophilic attack on its electrophilic carbonyl carbon. For example, in the presence of strong Brønsted acids (e.g., H₂SO₄, P₄O₁₀), it can act as a leaving group in C-amidoalkylation reactions. This mechanism involves the displacement of the chloroacetamide moiety by nucleophiles, forming new carbon-nitrogen bonds .

Example Reaction :

-

Reagents : P₄O₁₀, H₂SO₄ (96%)

-

Conditions : Room temperature, dichloromethane solvent

-

Outcome : Formation of C-amidoalkylated aromatics via substitution .

Electrophilic Interactions

The trichloroacetyl group’s electron-withdrawing chlorine atoms enhance the compound’s electrophilicity. This allows it to react with nucleophiles such as amines, thiols, or alcohols, potentially forming covalent bonds. Such interactions are critical in biological systems, where the compound may modify proteins or nucleic acids.

Reaction Conditions and Key Observations

Structural and Functional Implications

The compound’s reactivity is modulated by its substituents:

-

Trichloroacetyl Group : Enhances electrophilicity and directs nucleophilic attack to the carbonyl carbon.

-

4-Methylphenyl Substituent : Influences solubility and steric interactions, affecting reaction kinetics.

Comparison with Analogous Compounds

| Compound | Structural Difference | Reactivity Impact |

|---|---|---|

| 2,2,2-Trichloro-N-(3-methylphenyl)acetamide | Methyl at meta position | Altered steric effects and regioselectivity in substitution reactions. |

| 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide | Methoxy group instead of methyl | Increased electron-donating effects, altering reactivity and solubility. |

Scientific Research Applications

Organic Synthesis

2,2,2-Trichloro-N-(4-methylphenyl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions such as:

- Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.

- Reduction Reactions: The trichloroacetamide group can be reduced to form derivatives like amines or alcohols.

- Oxidation Reactions: It can undergo oxidation to yield more complex structures.

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted derivatives |

| Reduction | Amines, alcohols |

| Oxidation | Complex organic compounds |

Biological Studies

The compound has been investigated for its potential biological activities. It is used in studies involving:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, which can be crucial for drug development.

- Protein Interactions: The compound’s interactions with proteins can help elucidate mechanisms of action for various biological pathways.

Material Science

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Case Study 1: Enzyme Inhibition

A study on the inhibition of acetylcholinesterase by derivatives of this compound demonstrated significant enzyme activity reduction. The structure-activity relationship was analyzed to optimize potency.

Case Study 2: Organic Synthesis

Research published in a peer-reviewed journal highlighted the use of this compound as a key intermediate in synthesizing novel pharmaceuticals. The study detailed reaction conditions that maximized yield and purity.

Safety and Environmental Impact

While exploring its applications, it is essential to consider safety aspects:

- Toxicity: The compound may cause skin sensitization and serious eye damage. It is also classified as very toxic to aquatic life.

- Environmental Regulations: Compliance with environmental protection standards is crucial when handling and disposing of this compound.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (NO₂, CF₃): Nitro and trifluoromethyl substituents increase molecular polarity and hydrogen-bonding capacity, as seen in the crystallographic studies of nitro derivatives .

- Electron-Donating Groups (CH₃, OCH₃) : The 4-methyl group in the target compound reduces solubility in polar solvents compared to nitro analogs but enhances thermal stability due to steric protection .

- Halogen Effects : Chloro and fluoro substituents (e.g., 4-F in ) influence intermolecular interactions, such as C–H···O and N–H···O bonds, which dictate crystal packing .

Structural and Crystallographic Comparisons

- Nitro Derivatives : In N-(3-nitrophenyl)- and N-(4-nitrophenyl)-2,2,2-trichloroacetamides, the nitro group’s position (meta vs. para) significantly alters molecular conformation. Para-nitro derivatives exhibit planar amide groups and stronger intermolecular hydrogen bonds, whereas meta-nitro analogs show distorted geometries due to steric clashes .

- Methoxy Derivatives : The 2-methoxy substituent in ’s compound introduces intramolecular C–H···O interactions, reducing molecular flexibility compared to the 4-methyl analog .

- Chloroacetamides: 2-Chloro-N-(4-fluorophenyl)acetamide () forms dimeric structures via N–H···O hydrogen bonds, a feature less pronounced in bulkier trichloro derivatives .

Biological Activity

2,2,2-Trichloro-N-(4-methylphenyl)acetamide, commonly referred to as trichloroacetamide, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The chemical formula of this compound is C10H8Cl3N. The compound features a trichloroacetamide group attached to a para-methylphenyl moiety. Its structure can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.5 to 1.0 mg/mL, demonstrating its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that it may inhibit cell proliferation through apoptosis induction . Additionally, animal studies have indicated that trichloroacetamide can reduce tumor growth in xenograft models, although further research is necessary to elucidate the underlying mechanisms.

The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in metabolic pathways. It may inhibit specific enzymes critical for cellular functions, leading to disrupted cellular homeostasis and eventual cell death. The exact molecular targets remain under investigation; however, preliminary studies suggest it may affect pathways related to oxidative stress and apoptosis .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of trichloroacetamide in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing the compound exhibited a significant reduction in infection severity compared to controls after two weeks of treatment. This study highlights its potential as a topical antimicrobial agent in clinical settings .

Case Study 2: Anticancer Potential

A research trial investigated the anticancer properties of trichloroacetamide in combination with standard chemotherapy agents. The results indicated enhanced efficacy against pancreatic cancer cells when used alongside gemcitabine, suggesting a synergistic effect that warrants further exploration in clinical trials .

Comparative Biological Activity Table

Q & A

What are the established synthetic routes for 2,2,2-Trichloro-N-(4-methylphenyl)acetamide, and how is purity confirmed?

Level : Basic

Methodological Answer :

The compound is typically synthesized via condensation of 2,2,2-trichloroacetyl chloride with 4-methylaniline in ethanol or a similar solvent. Purity is confirmed using melting point analysis, infrared (IR) spectroscopy (to identify characteristic C=O and N–H stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively), and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR shows signals for the aromatic protons (δ ~7.2 ppm) and the methyl group (δ ~2.3 ppm) .

Which spectroscopic methods are employed to characterize this compound, and what key spectral features are indicative of its structure?

Level : Basic

Methodological Answer :

Key techniques include:

- IR Spectroscopy : Confirms the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- -NMR : Identifies aromatic protons (δ 7.1–7.4 ppm) and the methyl group (δ 2.3 ppm).

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl = 1.77 Å) and torsion angles, critical for confirming molecular geometry .

How is crystallographic disorder in the trichloromethyl group addressed during X-ray refinement?

Level : Advanced

Methodological Answer :

Disorder in the CCl₃ group is modeled using split positions for Cl atoms, refined with site-occupation factors (e.g., 0.5:0.5 for Cl1 and Cl3 in ). Restraints are applied to maintain realistic C–Cl distances (~1.77 Å). SHELXL’s restraints (ISOR, SIMU) and the PART command are used to stabilize refinement. Validation tools like PLATON or CIF-check ensure model consistency .

What role do intermolecular hydrogen bonds play in the crystal packing of this compound?

Level : Advanced

Methodological Answer :

N–H···O hydrogen bonds link molecules into chains (e.g., N–H···O distance ~2.08 Å, angle ~163°). These interactions are analyzed using crystallographic software (SHELXL, Mercury) to visualize packing motifs. Hydrogen-bond parameters are tabulated (e.g., ’s Table 1) and compared with related structures to assess supramolecular trends .

How do substituents on the aromatic ring influence molecular conformation in N-aryl trichloroacetamides?

Level : Advanced

Methodological Answer :

Substituents dictate the N–H bond orientation (syn or anti to methyl groups). For example, in 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the 2-methyl group. Comparative studies using X-ray data (e.g., vs. 2MPTCA in ) reveal steric and electronic effects on torsion angles and hydrogen-bonding patterns .

What analytical strategies resolve contradictions in reported bond lengths or angles from different crystallographic studies?

Level : Advanced

Methodological Answer :

Contradictions are resolved by cross-validating data with high-resolution studies and databases (e.g., Cambridge Structural Database). Tools like STRUCTURE TIDY standardize geometry, while R-factor analysis and Hirshfeld surfaces assess data quality. For example, C–Cl bond lengths in disordered regions are compared with unrestrained refinements to identify systematic errors .

What safety precautions are critical when handling this compound during synthesis?

Level : Basic

Methodological Answer :

Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves (H313). Ethanol solutions should be handled away from ignition sources. Safety protocols align with GHS guidelines, including emergency eyewash stations and proper waste disposal for chlorinated byproducts .

How is the conformation of the N–H bond relative to methyl substituents determined experimentally?

Level : Advanced

Methodological Answer :

X-ray diffraction determines the N–H orientation via torsion angles (e.g., C–N–C–C). In , the N–H bond is syn to the 2-methyl group (torsion angle ~0°). Refinement in SHELXL with riding H-atom models (N–H = 0.86 Å) ensures accuracy. Hydrogen-bond directionality further validates the conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.